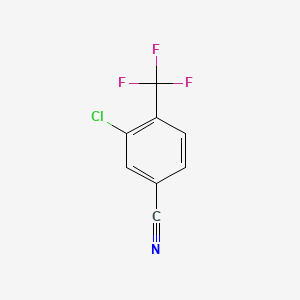

3-Chloro-4-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It is used as a reactant in the synthesis of amino-acetonitrile derivatives .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(trifluoromethyl)benzonitrile is C8H3ClF3N . The Fourier transform infrared and Fourier transform Raman spectra of 3C4FBN were recorded in the solid phase .Chemical Reactions Analysis

3-Chloro-4-(trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne . It is also used as a reactant in the synthesis of amino-acetonitrile derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzonitrile include a molecular weight of 205.56 g/mol . It has a melting point of 66-68°C and a boiling point of 100-105°C at 11mm .科学的研究の応用

1. Electrolyte Additive in Lithium Ion Batteries

3-Chloro-4-(trifluoromethyl)benzonitrile, under the variant name 4-(Trifluoromethyl)-benzonitrile (4-TB), has been used as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This addition significantly improves the cyclic stability of the cathode, offering better capacity retention and protective film formation on the cathode, thereby enhancing battery performance (Huang et al., 2014).

2. Nonsteroidal Androgen Receptor Antagonist

A derivative of 3-Chloro-4-(trifluoromethyl)benzonitrile, specifically 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], has been developed as a novel nonsteroidal androgen receptor antagonist. This compound shows potential for sebum control and the treatment of androgenetic alopecia, with the advantage of reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

3. Spectroscopic Study

The molecular structure and vibrational spectra of a closely related compound, 3-chloro-4-fluoro benzonitrile, have been extensively studied. This research provides valuable insights into the physical and chemical properties of benzonitrile derivatives, which can be extrapolated to 3-Chloro-4-(trifluoromethyl)benzonitrile for further scientific applications (Sundaraganesan et al., 2008).

4. Application in Polymer Solar Cells

Another derivative, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been used as an additive in polymer solar cells. It has been found to increase the power conversion efficiency of these cells, indicating the potential of 3-Chloro-4-(trifluoromethyl)benzonitrile derivatives in enhancing solar energy technologies (Jeong et al., 2011).

5. Corrosion Inhibition in Acid Medium

Benzonitrile derivatives, which include compounds similar to 3-Chloro-4-(trifluoromethyl)benzonitrile, have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industrial processes where corrosion resistance is essential (Chaouiki et al., 2018).

特性

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFPSVQIDJRAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604887 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethyl)benzonitrile | |

CAS RN |

1092460-79-1 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)

![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)